![molecular formula C8H5ClN2O2 B1519177 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 800401-54-1](/img/structure/B1519177.png)
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Übersicht
Beschreibung
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is 1S/C8H5ClN2O2/c9-7-2-5-4(3-10-7)1-6(11-5)8(12)13/h1-3,11H,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a solid substance . It has a molecular weight of 196.59 and its molecular formula is C8H5ClN2O2 .Wissenschaftliche Forschungsanwendungen
Antiviral Drug Design
The structural similarity of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid to DNA bases like adenine and guanine makes it a valuable scaffold in antiviral drug design . Its incorporation into drug molecules can enhance their effectiveness by mimicking the natural substrates of viral enzymes, thereby inhibiting viral replication.
Anticancer Agents
Compounds containing the pyrrolopyridine moiety have been explored for their potential as anticancer agents. The core structure’s ability to intercalate into DNA or inhibit key enzymes involved in cancer cell proliferation makes it a target for developing novel chemotherapeutic drugs .
Antituberculosis Activity
The pyrrolopyridine ring system is found in substances with noted antituberculosis activity. Its presence in drug compounds can contribute to the treatment of tuberculosis by targeting mycobacterial enzymes and interfering with the bacteria’s metabolism .
Antibacterial and Antifungal Applications
This compound’s derivatives are investigated for their antibacterial and antifungal properties. They can act on various bacterial and fungal strains by disrupting cell wall synthesis or affecting protein synthesis, leading to the organisms’ death .
Anti-inflammatory Properties
The pyrrolopyridine structure is associated with anti-inflammatory activity. It can be utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that reduce inflammation without the side effects commonly associated with steroids .
Cardiovascular Disease Treatment
Derivatives of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid have been studied for their role in treating cardiovascular diseases. They may help in reducing blood glucose levels, which is beneficial in conditions like hyperlipidemia and hypertension, common comorbidities in cardiovascular patients .
Each of these applications demonstrates the versatility and potential of 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid in scientific research and drug development. Its ability to contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity enhances its value in medicinal chemistry .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-5-4(3-10-7)1-6(11-5)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVERBPAPUYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653337 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
800401-54-1 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1519100.png)
![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)
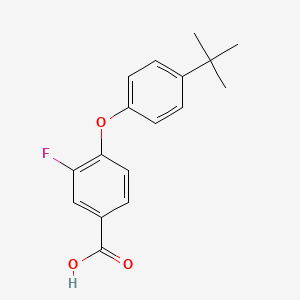

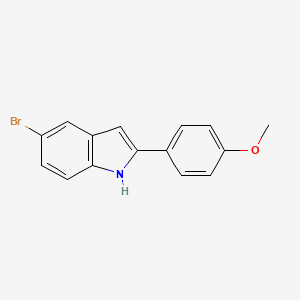
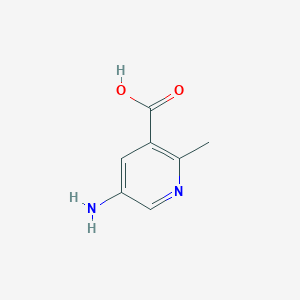
![N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B1519110.png)

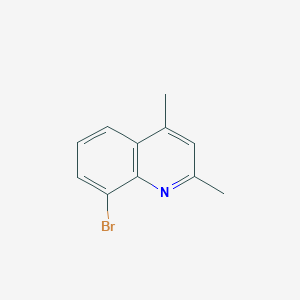
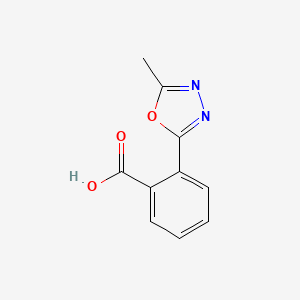
![6-Bromo-7-methyloxazolo[5,4-b]pyridine](/img/structure/B1519114.png)